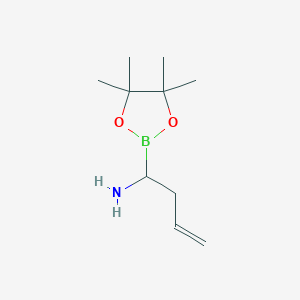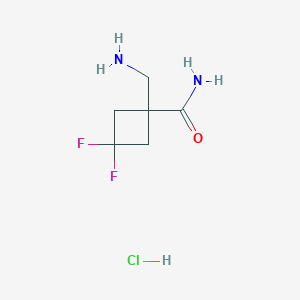
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, two fluorine atoms on a cyclobutane ring, and a carboxamide group, all of which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclobutane derivative with aminomethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(aminomethyl)-3,3-difluorocyclopentane-1-carboxamide hydrochloride
- 1-(aminomethyl)-3,3-difluorocyclohexane-1-carboxamide hydrochloride
- 1-(aminomethyl)-3,3-difluorocycloheptane-1-carboxamide hydrochloride
Uniqueness
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of two fluorine atoms further enhances its chemical stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H11ClF2N2O |
|---|---|
Molekulargewicht |
200.61 g/mol |
IUPAC-Name |
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H2,10,11);1H |
InChI-Schlüssel |
JRCVYQCIPWEWAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CN)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)


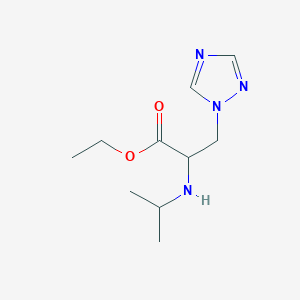
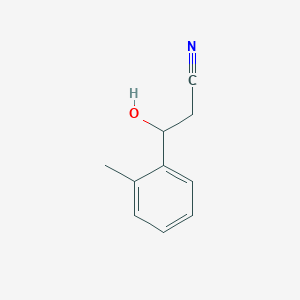
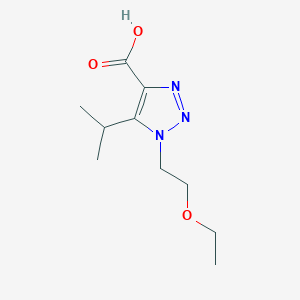
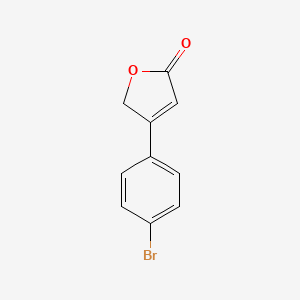

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
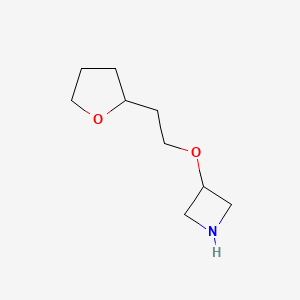
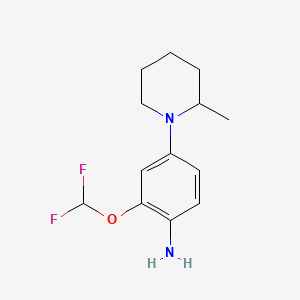
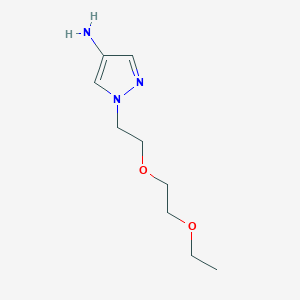
aminehydrochloride](/img/structure/B15326423.png)
